Pefloxacin mesylate
Description
Historical Context of Quinolone and Fluoroquinolone Research Paradigms
The journey of quinolone antibiotics began with the serendipitous discovery of nalidixic acid in 1962 by George Lesher and his colleagues. wikipedia.orgnih.govwikipedia.org This discovery emerged as a byproduct during the synthesis of the antimalarial drug chloroquine. wikipedia.orgnih.govacs.org Nalidixic acid, technically a naphthyridine, is considered the first-generation quinolone and the progenitor of the entire class. wikipedia.orgnih.gov Its clinical use, starting in 1967, was primarily for treating urinary tract infections caused by Gram-negative bacteria. nih.govwikipedia.orgnih.gov The early quinolones, including nalidixic acid and others like pipemidic acid and oxolinic acid introduced in the 1970s, had a limited spectrum of activity and were prone to rapid bacterial resistance development. wikipedia.orgnih.govinfectweb.com
A significant breakthrough occurred in the late 1970s and early 1980s with the introduction of a fluorine atom at the 6-position of the quinolone nucleus, leading to the development of fluoroquinolones. infectweb.comnih.govmdpi.com This structural modification dramatically enhanced antimicrobial potency and broadened the spectrum of activity. mdpi.com Norfloxacin (B1679917) was the first fluoroquinolone, followed by compounds like ciprofloxacin (B1669076), which exhibited superior activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and good to moderate activity against Gram-positive species. acs.orginfectweb.comnih.gov This marked the second generation of quinolones, shifting their research and application from solely urinary tract infections to a wide range of systemic infections. infectweb.com
Subsequent research led to third and fourth-generation fluoroquinolones, such as levofloxacin, moxifloxacin, and gemifloxacin. infectweb.comnih.gov These newer agents were developed to provide improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, as well as against atypical pathogens and anaerobes. infectweb.comnih.gov The evolution of this class of antibiotics reflects a continuous effort in medicinal chemistry to enhance efficacy, broaden the antibacterial spectrum, and improve pharmacokinetic profiles through targeted structural modifications. nih.govoup.com
Timeline of Quinolone and Fluoroquinolone Development
| Year of Discovery/Introduction | Compound | Generation | Key Research Advancement |
|---|---|---|---|
| 1962 | Nalidixic Acid | First | Discovery of the quinolone class; activity against Gram-negative bacteria. wikipedia.orgnih.govinfectweb.com |
| 1970s | Pipemidic Acid, Oxolinic Acid | First | Marginal improvements over nalidixic acid. wikipedia.org |
| Late 1970s / Early 1980s | Norfloxacin, Ciprofloxacin | Second | Introduction of the 6-fluoro group, leading to broadened spectrum and enhanced potency. acs.orginfectweb.comnih.gov |
| 1979 | Pefloxacin (B1679150) | Second | A norfloxacin analog with a broad spectrum of activity. wikipedia.orgtoku-e.com |
| After 1990s | Levofloxacin, Moxifloxacin, Gemifloxacin | Third/Fourth | Enhanced activity against Gram-positive bacteria, atypical pathogens, and anaerobes. infectweb.comnih.gov |
Pefloxacin Mesylate's Position within Fluoroquinolone Chemical Classes and Analog Research
Pefloxacin is a second-generation fluoroquinolone, characterized by a fluorine atom at position 6 of the quinolone ring structure. researchgate.net Chemically, its structure is 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid. wikipedia.orgnih.gov It is an analog of norfloxacin and is structurally related to nalidixic acid. toku-e.comnih.gov The mesylate salt form, this compound, enhances its solubility properties for research and formulation purposes. nbinno.com
Pefloxacin's chemical structure has been a foundation for further analog research. Scientists have synthesized novel derivatives of pefloxacin to explore enhanced biological activities. researchgate.netresearchgate.net For instance, research has focused on creating pefloxacin hydrazone derivatives and fluoroquinolone-dichloroacetic acid hybrids. researchgate.net These studies aim to modify the parent molecule to potentially improve antibacterial potency, overcome resistance mechanisms, or even investigate other therapeutic properties, such as anticancer activity. toku-e.comresearchgate.netresearchgate.net The versatile structure of the quinolone core allows for diverse modifications, making it an attractive scaffold for developing new chemical entities. mdpi.com
Chemical Classification of Pefloxacin
| Attribute | Description |
|---|---|
| Chemical Class | Fluoroquinolone patsnap.compatsnap.comdrugs.com |
| Generation | Second Generation researchgate.net |
| Core Structure | 4-oxo-1,4-dihydroquinoline nih.gov |
| Parent Compound | Analog of Norfloxacin toku-e.comnih.gov |
| IUPAC Name | 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid nih.gov |
| Salt Form (in this article) | Mesylate (methanesulfonate) nih.gov |
Significance and Research Trajectories of this compound in Antimicrobial Chemistry and Molecular Biology
The significance of pefloxacin in academic research stems from its potent and broad-spectrum antibacterial activity, which encompasses a wide range of Gram-negative and Gram-positive bacteria. wikipedia.orgnih.govdrugbank.com It has demonstrated high activity against Enterobacteriaceae, Pseudomonas aeruginosa, and staphylococci. nih.gov This broad efficacy made it a valuable tool for studying bacterial infections and mechanisms of antibiotic action. nih.gov
In molecular biology, pefloxacin's primary research value lies in its mechanism of action. It functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. patsnap.compatsnap.comwikipedia.orgdrugbank.com
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. patsnap.com Inhibition of DNA gyrase prevents these processes, halting cell growth. patsnap.com It is considered the primary target in Gram-negative bacteria. toku-e.comdrugbank.com
Topoisomerase IV: This enzyme is critical for separating interlinked daughter DNA molecules after replication. patsnap.com Its inhibition by pefloxacin prevents the proper segregation of replicated DNA, which is essential for cell division. patsnap.com This is the preferential target in Gram-positive organisms. toku-e.comdrugbank.com
By stabilizing the DNA-enzyme complex, pefloxacin leads to double-stranded breaks in the bacterial DNA, which is a lethal event for the bacteria. patsnap.compatsnap.com This dual-targeting mechanism is highly effective and has been a central focus of research into antibiotic action and the development of bacterial resistance. patsnap.com
Current and future research trajectories involving this compound include its use as a foundational structure for synthesizing new pharmaceutical compounds. nbinno.com Its well-defined mechanism of action makes it a valuable model for understanding quinolone-topoisomerase interactions and for designing novel derivatives with potentially improved properties or different biological targets. toku-e.comnbinno.com
In Vitro Activity of Pefloxacin (MIC90)
| Bacterial Group/Species | MIC90 (mg/L) |
|---|---|
| Enterobacteriaceae (various species) | 0.25 - 1.0 nih.gov |
| Pseudomonas aeruginosa | 2.5 nih.gov |
| Staphylococcus aureus (including oxacillin-resistant strains) | 0.4 nih.gov |
| Streptococcus faecalis | 4.0 nih.gov |
| Streptococcus pneumoniae | 4.0 nih.gov |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Properties
Key on ui mechanism of action |
Neutrophils are short-lived immune cells that are highly susceptible to cell death following myelosuppressive chemotherapy. This marked reduction in neutrophil numbers during chemotherapy increases the risk of hospitalization, infection, and infection-related mortality. It also directly impacts the clinical outcome of patients if cases of febrile neutropenia requires dose reductions or schedule delay of chemotherapy, thus reducing the clinical efficacy of chemotherapy and patient benefit from receiving appropriate treatment. G-CSF is an endogenous haematopoietic growth factor that stimulates granulopoietic cells of the neutrophil lineage. Pegfilgrastim mimics its biological actions and binds to the same G-CSF receptor expressed on cells of myeloid lineage, such as granulocytic precursors and mature neutrophils. Upon binding of the ligand, G-CSF receptor undergoes a conformational change and activates several downstream signalling pathways including JAK/STAT, PI3K/AKT and MAPK/ERK. These pathways work to increase proliferation and differentiation of granulocyte progenitor cells, induce maturation of the progenitor cells, and enhance survival and function of mature neutrophils. Pegfilgrastim is a colony-stimulating factor that acts on hematopoietic cells by binding to specific cell surface receptors, thereby stimulating proliferation, differentiation, commitment, and end cell functional activation. |
|---|---|
CAS No. |
208265-92-3 |
Molecular Formula |
C27H46N4O19 |
Molecular Weight |
730.7 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43)/t10-,12+,13-,14-,16+,17-,18-,19-,20+,21-,22-,24+,27-/m1/s1 |
InChI Key |
GAQMWPRWVIGRRV-IVDGIBIRSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
Related CAS |
70458-92-3 (Parent) |
solubility |
Water-soluble |
Origin of Product |
United States |
Molecular Mechanisms of Action and Target Interactions
Inhibition of Bacterial DNA Gyrase (Type II Topoisomerase)
DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. It achieves this by creating transient double-strand breaks, passing another segment of DNA through the break, and then resealing it.
In Gram-negative bacteria, DNA gyrase is considered the primary target for fluoroquinolones like pefloxacin (B1679150) mesylate nih.govdrugbank.comtoku-e.comsigmaaldrich.com. Pefloxacin binds to the DNA-gyrase complex, stabilizing the transiently cleaved DNA intermediate mdpi.compnas.orgfortunejournals.comfortuneonline.org. This interaction occurs at the interface between the protein and DNA, near the active site tyrosine residues nih.gov. Specifically, the drug is thought to bind within a pocket formed by the quinolone resistance-determining region (QRDR) of the GyrA subunit and the bound DNA nih.gov. While specific binding dynamics for pefloxacin mesylate are detailed in complex crystallographic studies of fluoroquinolones, the general mechanism involves intercalation into the cleaved DNA and hydrogen bonding interactions, often mediated by a water-metal ion bridge involving residues like Ser83 and Asp87 in the GyrA subunit mdpi.comnih.gov.
By inhibiting DNA gyrase, this compound prevents the necessary negative supercoiling of bacterial DNA toku-e.compatsnap.com. This disruption impairs the ability of the bacterial cell to properly replicate its DNA and transcribe genes, leading to a halt in essential cellular processes nih.govdrugbank.comtoku-e.compatsnap.commedchemexpress.com. The stabilization of the gyrase-DNA cleavage complex by this compound results in persistent double-strand breaks in the bacterial chromosome, which ultimately contributes to cell death mdpi.compnas.orgnih.govpatsnap.com.
Inhibition of Bacterial Topoisomerase IV
Topoisomerase IV is another essential type II topoisomerase in bacteria, primarily responsible for decatenating (unlinking) daughter DNA molecules after replication, thereby facilitating chromosomal segregation drugbank.compatsnap.comharvard.educapes.gov.br.
In Gram-positive bacteria, topoisomerase IV is generally considered the preferential target for fluoroquinolones, including this compound nih.govdrugbank.comtoku-e.comsigmaaldrich.com. Similar to its interaction with DNA gyrase, this compound binds to the topoisomerase IV-DNA complex, stabilizing the cleavage intermediate mdpi.comnih.govpatsnap.com. The binding site and dynamics are analogous to those with DNA gyrase, involving interactions with the enzyme's subunits (ParC and ParE in Gram-negative species, GrlA and GrlB in Gram-positive species) and the DNA itself nih.govharvard.eduacs.org. Mutations in conserved residues within the topoisomerase IV's QRDR, particularly serine and acidic residues, are known to confer resistance by reducing drug binding affinity nih.govacs.org.
Inhibition of topoisomerase IV by this compound disrupts the decatenation of replicated daughter chromosomes drugbank.comtoku-e.compatsnap.comcapes.gov.br. This failure in resolving interlinked DNA molecules prevents proper chromosomal segregation, a critical step for cell division. Furthermore, by stabilizing the cleavage complexes, this compound impedes the resealing of DNA strands, leading to DNA fragmentation and cell death mdpi.comnih.govpatsnap.com.
Molecular Basis of this compound's Bactericidal Activity
The bactericidal activity of this compound stems from its dual inhibition of DNA gyrase and topoisomerase IV nih.govdrugbank.comtoku-e.compatsnap.commedchemexpress.com. By stabilizing the DNA-enzyme cleavage complexes, this compound prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks in the bacterial chromosome mdpi.comnih.govpatsnap.com. These unrepaired breaks disrupt DNA replication and transcription, ultimately triggering cellular damage pathways that result in bacterial cell death nih.govdrugbank.comtoku-e.compatsnap.commedchemexpress.com. The ability of this compound to effectively penetrate bacterial cells, owing to its lipophilic nature, further contributes to its potent antibacterial action patsnap.com.
Pharmacokinetics and Distribution Studies in Non Human and Theoretical Models
Absorption Dynamics in Pre-clinical Animal Models
Pefloxacin (B1679150) mesylate demonstrates effective absorption when administered orally across several preclinical animal models. nih.gov Studies in mice, rats, dogs, and cynomolgus monkeys have consistently shown that the compound is well absorbed through the oral route. nih.govnih.gov This efficient absorption is a key pharmacokinetic advantage, suggesting its potential for effective oral administration.
In more specific animal model studies, the absorption kinetics have been further detailed. For instance, in goats, following oral administration, the maximum plasma concentration (Cmax) was recorded at 2.22±0.48 μg/ml, which was achieved at a time to maximum concentration (tmax) of 2.3±0.7 hours. bohrium.com The absorption half-life in this model was 0.82±0.40 hours. bohrium.com Similarly, studies in healthy broiler chickens showed rapid absorption after a single oral dose, with an absorption half-life of 0.87 ± 0.07 hours and a Tmax of 2.01 ± 0.12 hours, leading to a Cmax of 4.02 ± 0.31 µg/mL. nih.gov The oral bioavailability in chickens was determined to be approximately 70 ± 2%. nih.gov
Interactive Data Table: Oral Absorption Parameters of Pefloxacin in Animal Models
| Animal Model | Cmax (µg/mL) | Tmax (hours) | Absorption Half-life (t½a) (hours) | Bioavailability (F) |
|---|---|---|---|---|
| Goats | 2.22 ± 0.48 | 2.3 ± 0.7 | 0.82 ± 0.40 | 42% ± 5.8% |
| Broiler Chickens | 4.02 ± 0.31 | 2.01 ± 0.12 | 0.87 ± 0.07 | 70% ± 2% |
Tissue and Fluid Distribution Profiles in Animal Studies
Following absorption, pefloxacin is extensively distributed throughout the body, achieving significant concentrations in various tissues and fluids. nih.gov In studies involving rats and dogs, concentrations of pefloxacin in most organs and tissues were found to be higher than the corresponding levels in plasma. nih.govnih.govresearchgate.net The only notable exception to this widespread distribution is the brain, where concentrations were comparatively lower. nih.govnih.gov This broad tissue penetration is a significant characteristic, suggesting the compound can reach sites of infection in various parts of the body.
The distribution of pefloxacin has also been investigated in specific body fluids. For example, in a study using a cantharidin-induced inflammatory fluid model, pefloxacin demonstrated rapid penetration into the inflammatory fluid, with a mean peak level of 3.9 micrograms/ml occurring at 2.4 hours. nih.gov This indicates the compound's ability to accumulate at sites of inflammation.
Metabolic Pathways and Metabolite Identification
The metabolism of pefloxacin is a critical aspect of its pharmacokinetic profile, primarily occurring in the liver. drugbank.com
Pefloxacin undergoes hepatic metabolism, leading to the formation of several metabolites. drugbank.com The primary metabolic reactions identified include N-demethylation of the piperazine (B1678402) ring, N-oxidation of the N-methyl moiety, and glucuronide conjugation at the carboxyl group. researchgate.net These biotransformation processes are essential for the eventual elimination of the drug from the body.
Two major metabolites of pefloxacin have been consistently identified in animal studies: pefloxacin N-oxide and norfloxacin (B1679917). researchgate.netdrugbank.com Norfloxacin is the N-desmethyl metabolite of pefloxacin. nih.gov The relative proportions of these metabolites and the parent drug can vary between species. For instance, in dog plasma, unchanged pefloxacin accounted for 64% of the total antimicrobial activity, while in cynomolgus monkeys, it was as high as 94%. nih.govnih.gov
The microbiological activity observed in urine is largely attributed to both unchanged pefloxacin and its active metabolite, norfloxacin. nih.govresearchgate.net The ratio of norfloxacin to pefloxacin in urine differs among species, being approximately 1 in rats and dogs and 1.6 in cynomolgus monkeys. nih.govnih.govresearchgate.net In rats and dogs, pefloxacin glucuronide and pefloxacin N-oxide are principal urinary compounds. nih.govnih.gov
Elimination Kinetics in Animal Models
The elimination of pefloxacin mesylate from the body occurs through both renal and biliary pathways and varies between animal species. nih.gov The elimination half-life of the compound ranges from 1.9 hours in mice to more extended periods in other species. nih.govnih.gov In goats, the elimination half-life after oral administration was found to be 2.91±0.50 hours. bohrium.com
Urinary excretion is a significant route of elimination. The composition of urinary metabolites differs across species. In mice, the unchanged drug is the principal compound found in urine. nih.govnih.gov In contrast, in rats and dogs, pefloxacin glucuronide and pefloxacin N-oxide are the main urinary components, while in monkeys, norfloxacin and pefloxacin are predominant. nih.govnih.gov The total urinary recovery of identified metabolites was 37.8% of the administered dose in rats and 36.3% in dogs. nih.govnih.gov
Biliary excretion also plays a substantial role, particularly in rats and dogs, where it is extensive. nih.govnih.gov In these species, pefloxacin is primarily excreted in the bile as a glucuronide conjugate. nih.govnih.gov In rat bile, the main active compound identified was unchanged pefloxacin. nih.gov
Interactive Data Table: Elimination Half-life of Pefloxacin in Animal Models
| Animal Model | Elimination Half-life (t½β) (hours) |
|---|---|
| Mice | 1.9 |
| Goats (Oral) | 2.91 ± 0.50 |
| Goats (IV) | 1.12 ± 0.21 |
Protein Binding Studies in In Vitro and Animal Plasma Models
The extent to which a drug binds to plasma proteins is a crucial determinant of its pharmacokinetic properties, as only the unbound fraction is typically pharmacologically active. In the case of pefloxacin, protein binding has been shown to be weak across various models. nih.govnih.gov
In vitro studies using plasma from different species have consistently reported a low degree of protein binding. In rat plasma, the binding was approximately 20.3 ± 1.8%, and in dog plasma, it was 19.1 ± 1.1%. asm.org These values were found to be independent of the drug concentration within the tested range of 2.5 to 20 µg/ml. asm.org Generally, the protein binding in plasma is cited as being around 20-30%. drugbank.com This low level of protein binding suggests that a high fraction of pefloxacin in the bloodstream is free and available to distribute into tissues and exert its antimicrobial effects.
Theoretical Pharmacokinetic Modeling and Simulation Approaches
Theoretical pharmacokinetic (PK) modeling and simulation are indispensable tools in understanding the disposition of drugs like this compound. These approaches utilize mathematical models to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. Key methodologies include population pharmacokinetics (PopPK), compartmental modeling, and physiologically based pharmacokinetic (PBPK) modeling. For pefloxacin, PopPK and compartmental models have been detailed in the scientific literature, providing valuable insights into its behavior in various populations and non-human species.
Population Pharmacokinetic (PopPK) Modeling
A significant advancement in understanding pefloxacin's pharmacokinetics has been achieved through population pharmacokinetic (PopPK) analysis. This method allows for the evaluation of drug concentration data from multiple individuals to quantify the variability in PK parameters within a patient population and identify factors that influence this variability.
A notable study developed a structural pharmacokinetic model for pefloxacin and its metabolites, norfloxacin and pefloxacin N-oxide, using data from both healthy volunteers and patients with cystic fibrosis (CF). The model simultaneously analyzed plasma and urine data following both intravenous and oral administration. The final structural model was a sophisticated multi-compartment model that described the disposition of pefloxacin and the formation and elimination of its metabolites.
The key pharmacokinetic parameters estimated from this PopPK model are summarized in the table below. The analysis revealed that after accounting for differences in body size and composition through allometric scaling by fat-free mass (FFM), the total clearance, nonrenal clearance, and volume of distribution of pefloxacin were comparable between healthy volunteers and patients with CF. However, the renal clearance of pefloxacin was found to be approximately 53% higher in patients with CF.
Population Pharmacokinetic Parameters of Pefloxacin in Healthy Volunteers and Cystic Fibrosis Patients
| Parameter | Healthy Volunteers (Median [Range]) | Cystic Fibrosis Patients (Median [Range]) |
|---|---|---|
| Total Clearance (L/h) | 7.16 [5.71-10.1] | 5.39 [4.21-6.98] |
| Nonrenal Clearance (L/h) | 6.20 [5.12-8.99] | 4.72 [3.79-6.30] |
| Renal Clearance (L/h) | 0.96 [0.49-1.29] | 0.67 [0.42-1.28] |
| Volume of Distribution at Steady State (Vss) (L) | 123 [98.4-155] | 90.6 [75.8-111] |
Compartmental Modeling in Non-Human Species
Compartmental models are a fundamental approach in pharmacokinetics, simplifying the body into a series of interconnected compartments to describe the drug's movement. A study on the pharmacokinetics of pefloxacin in lactating goats utilized a two-compartment open model to analyze the drug's disposition following intravenous administration. nih.gov This model effectively described the biphasic decline of pefloxacin concentration in the serum. nih.gov
The primary pharmacokinetic parameters derived from this two-compartment model in lactating goats are presented below. The study highlighted a rapid distribution phase followed by a slower elimination phase. nih.gov
Two-Compartment Model Pharmacokinetic Parameters of Pefloxacin in Lactating Goats
| Parameter | Value (Mean ± SD) |
|---|---|
| Elimination Half-life (t½β) (h) | 1.6 ± 0.3 |
| Total Body Clearance (Cl_tot) (L/kg/h) | 3.6 ± 0.3 |
| Volume of Distribution at Steady State (Vd_ss) (L/kg) | 5.14 ± 0.21 |
| Area Under the Curve (AUC) (μg·h/mL) | 2.78 ± 0.22 |
Bayesian Estimation Approaches
Bayesian estimation is a statistical method that can be applied to pharmacokinetic modeling to estimate individual patient parameters, even with sparse data. This approach combines prior information about the population's pharmacokinetics with an individual's measured drug concentrations to produce more precise estimates of that individual's pharmacokinetic parameters.
Studies have evaluated the use of Bayesian estimation for pefloxacin, particularly in patient populations with altered pharmacokinetics, such as those with renal or hepatic impairment. nih.gov This approach has shown promise in discriminating between subpopulations and in predicting individual pharmacokinetic parameters like total plasma clearance, elimination half-life, and volume of distribution. nih.gov For instance, one study demonstrated that with limited plasma level measurements, a Bayesian approach could effectively estimate key pharmacokinetic parameters in patients with renal and hepatic impairments, showcasing its robustness even when the patient's parameters differ significantly from the reference population. nih.gov Another analysis in intensive care unit patients found that both Bayesian estimation with multiple linear regression and NONMEM (a common PopPK software) identified bilirubin (B190676) level and age as major determinants of pefloxacin clearance. nih.gov
While comprehensive Physiologically Based Pharmacokinetic (PBPK) models for this compound are not extensively detailed in the currently available scientific literature, the existing research utilizing PopPK, compartmental models, and Bayesian estimation provides a solid theoretical framework for understanding and predicting its pharmacokinetic behavior.
Mechanisms of Antimicrobial Resistance and Overcoming Strategies
Target Site Mutations in Bacterial Topoisomerase Genes
The primary mode of action for pefloxacin (B1679150) and other fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. asm.orgnih.gov These enzymes are vital for DNA replication, recombination, and repair. Mutations in the genes encoding the subunits of these enzymes can reduce the binding affinity of pefloxacin, thereby diminishing its inhibitory effect and leading to resistance. These mutations typically occur within specific regions known as the quinolone resistance-determining regions (QRDRs). tandfonline.comijmronline.org
DNA gyrase, composed of two A and two B subunits encoded by the gyrA and gyrB genes respectively, is a primary target for pefloxacin in many gram-negative bacteria. tandfonline.comnih.gov Mutations in the QRDR of gyrA are the most frequently associated with fluoroquinolone resistance. tandfonline.comijmronline.org Common mutations involve amino acid substitutions at key positions, such as serine-83 and aspartate-87 in Escherichia coli and equivalent positions in other bacteria. tandfonline.combrieflands.com For instance, in Salmonella gallinarum, mutations at codons Ser-83 and Asp-87 of the gyrA gene were found in a significant percentage of fluoroquinolone-resistant isolates, with the prevalence of these mutants increasing over time. tandfonline.com Similarly, in a pefloxacin-resistant strain of Staphylococcus aureus, a mutation leading to a serine-to-leucine substitution at codon 84 of gyrA was identified. asm.org
Mutations in gyrB are generally less common but also contribute to resistance. nih.govnih.gov Studies on Pseudomonas aeruginosa have shown that amino acid alterations in GyrB can play an important role in ciprofloxacin (B1669076) resistance, a related fluoroquinolone. nih.gov In some cases, mutations in gyrB have been identified as a cause for non-classical fluoroquinolone resistance in Salmonella Typhi, which can present diagnostic challenges. nih.govresearchgate.net
| Gene Subunit | Bacterial Species | Codon Position | Amino Acid Substitution | Reference |
|---|---|---|---|---|
| gyrA | Escherichia coli | 83 | Serine → Leucine/Tyrosine | brieflands.comresearchgate.net |
| gyrA | Escherichia coli | 87 | Aspartate → Asparagine/Glycine/Tyrosine | researchgate.netnih.gov |
| gyrA | Salmonella gallinarum | 83 | Serine → Phenylalanine/Tyrosine | tandfonline.com |
| gyrA | Salmonella gallinarum | 87 | Aspartate → Glycine/Asparagine/Tyrosine | tandfonline.com |
| gyrA | Staphylococcus aureus | 84 | Serine → Leucine | asm.org |
| gyrB | Salmonella Typhi | - | Various | nih.govresearchgate.net |
| gyrB | Pseudomonas aeruginosa | - | Various | nih.gov |
Topoisomerase IV is the other key enzyme targeted by fluoroquinolones, particularly in gram-positive bacteria. It is composed of two A and two B subunits, encoded by the parC and parE genes, respectively. asm.orgnih.gov In many bacteria, including Streptococcus pneumoniae and viridans group streptococci, topoisomerase IV is the primary target of fluoroquinolones like ciprofloxacin, while DNA gyrase is a secondary target. nih.gov
Mutations in the QRDR of parC are frequently observed in fluoroquinolone-resistant clinical isolates. asm.orgjidc.org Common substitutions occur at positions equivalent to serine-80 and glutamic acid-84 in E. coli. researchgate.netbrieflands.com In clinical isolates of Mycoplasma hominis with high-level resistance to fluoroquinolones, mutations were found in both GyrA and either ParC or ParE. asm.org Similarly, studies on Klebsiella pneumoniae and E. coli have identified frequent mutations in parC, with the substitution of serine with isoleucine being the most common. jidc.org While mutations in parE are less frequent, they have been identified and are associated with fluoroquinolone resistance in species like Mycoplasma hominis and Streptococcus mitis. asm.orgnih.gov
The level of resistance to pefloxacin often correlates with the number of mutations accumulated in the topoisomerase genes. A single mutation in a primary target gene, such as gyrA in E. coli, typically results in a low to moderate level of resistance. brieflands.comnih.gov The development of high-level resistance is often associated with the stepwise acquisition of additional mutations, either in the same gene or in the secondary target gene (parC). brieflands.comnih.gov
Once a mutation occurs in the primary target (e.g., DNA gyrase), that enzyme's susceptibility to the drug decreases, causing the secondary target (topoisomerase IV) to become the primary site of action. nih.gov Subsequent mutations in the secondary target gene can then lead to a significant increase in the minimum inhibitory concentration (MIC) of the drug. nih.gov For example, in E. coli, isolates with mutations in both gyrA and parC demonstrate a much higher level of resistance to fluoroquinolones than those with a single gyrA mutation. brieflands.combrieflands.com The cumulative effect is additive; double mutations in gyrA combined with a mutation in parC can lead to increases in MICs of up to 60-fold for some fluoroquinolones. nih.gov This accumulation of mutations is a crucial factor in the evolution of clinically significant fluoroquinolone resistance. nih.govoup.com
Efflux Pump Overexpression Mechanisms
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics like pefloxacin. nih.govnih.gov Overexpression of these pumps is a significant mechanism of resistance, as it reduces the intracellular concentration of the antibiotic, preventing it from reaching its target. mdpi.com This mechanism can confer resistance to multiple classes of antibiotics, leading to a multidrug resistance (MDR) phenotype. mdpi.com
Bacteria possess several families of efflux pumps, with six major families associated with MDR: the Resistance-Nodulation-Division (RND) family, the Major Facilitator Superfamily (MFS), the ATP-Binding Cassette (ABC) superfamily, the Small Multidrug Resistance (SMR) family, the Multidrug and Toxic Compound Extrusion (MATE) family, and the Proteobacterial Antimicrobial Compound Efflux (PACE) family. nih.govmdpi.com
The RND family is particularly prominent in gram-negative bacteria and is a major contributor to fluoroquinolone resistance. nih.gov These pumps, such as AcrAB-TolC in E. coli and the Mex family (MexAB-OprM, MexCD-OprJ, MexEF-OprN, MexXY-OprM) in P. aeruginosa, are tripartite systems that span both the inner and outer membranes. nih.govmdpi.com The AcrAB-TolC system is known to export fluoroquinolones, among other substrates. nih.gov In P. aeruginosa, the MexAB-OprM pump is constitutively expressed and is a primary contributor to intrinsic resistance, while overexpression of other Mex pumps is associated with acquired resistance. mdpi.comekb.eg In gram-positive bacteria, MFS transporters like NorA in S. aureus are involved in fluoroquinolone efflux. mdpi.com
| Efflux Pump Family | Example Pump System | Bacterial Species | Substrates Include | Reference |
|---|---|---|---|---|
| Resistance-Nodulation-Division (RND) | AcrAB-TolC | Escherichia coli | Fluoroquinolones, tetracycline, chloramphenicol, bile salts | nih.gov |
| Resistance-Nodulation-Division (RND) | MexAB-OprM | Pseudomonas aeruginosa | Fluoroquinolones, β-lactams, chloramphenicol, tetracyclines | mdpi.com |
| Resistance-Nodulation-Division (RND) | MexCD-OprJ | Pseudomonas aeruginosa | Fluoroquinolones, macrolides, novobiocin | mdpi.comnih.gov |
| Resistance-Nodulation-Division (RND) | MexEF-OprN | Pseudomonas aeruginosa | Fluoroquinolones, chloramphenicol, trimethoprim | mdpi.comnih.gov |
| Major Facilitator Superfamily (MFS) | NorA | Staphylococcus aureus | Fluoroquinolones | mdpi.com |
| ATP-Binding Cassette (ABC) | - | Gram-positive and Gram-negative bacteria | Various antimicrobial agents | mdpi.com |
Efflux pumps are central to the development of multidrug resistance because they can extrude a broad range of structurally unrelated compounds. nih.govmdpi.com The overexpression of a single pump, such as AcrAB-TolC in E. coli or MexAB-OprM in P. aeruginosa, can confer simultaneous resistance to multiple classes of antibiotics. mdpi.commdpi.com This broad substrate specificity means that exposure to one type of antibiotic can select for bacteria that overexpress an efflux pump, rendering them resistant to other, unrelated antibiotics as well.
While efflux pump overexpression on its own may only provide low-level resistance, it plays a critical role in the pathway to clinical resistance. mdpi.com By allowing bacteria to survive in the presence of low antibiotic concentrations, efflux systems provide an opportunity for the subsequent acquisition of higher-level resistance mechanisms, such as target site mutations. nih.govmdpi.com In the absence of a functional efflux pump like AcrAB, mutations in DNA gyrase fail to produce clinically significant levels of fluoroquinolone resistance in E. coli. nih.gov Thus, efflux pumps are not only a direct mechanism of resistance but also facilitate the evolution of more robust resistance profiles, contributing significantly to the challenge of treating bacterial infections. mdpi.combohrium.com
Molecular Mechanisms of Efflux Pump Function and Substrate Specificity
Efflux pumps are primary contributors to intrinsic and acquired resistance in bacteria, actively extruding a wide array of toxic compounds, including pefloxacin. These pumps, particularly those from the Resistance-Nodulation-Division (RND) family, function as tripartite systems spanning the inner and outer membranes of Gram-negative bacteria. The major RND pumps in organisms like Escherichia coli and Pseudomonas aeruginosa are AcrAB-TolC and MexAB-OprM, respectively. frontiersin.org
The molecular mechanism involves an inner membrane transporter (e.g., AcrB or MexB) that recognizes and binds substrates from the cytoplasm or periplasm. This process is energized by the proton motive force. The substrate is then transported through a periplasmic adapter protein (e.g., AcrA or MexA) to an outer membrane channel (e.g., TolC or OprM), which expels the drug from the cell. frontiersin.orgmdpi.com
The substrate specificity of these pumps is remarkably broad, a characteristic attributed to the flexible and dynamic nature of the substrate-binding pocket within the inner membrane transporter. nih.govmdpi.com This pocket can accommodate structurally diverse molecules. For instance, the AdeABC system in Acinetobacter baumannii has been shown to expel a range of antimicrobials, including pefloxacin. nih.gov Similarly, the NorM efflux pump in Neisseria gonorrhoeae and Vibrio cholerae can export various antimicrobial compounds, including fluoroquinolones. mdpi.com Mutations within the genes encoding these pumps can alter the amino acid residues in the binding pocket, thereby changing the substrate specificity and potentially enhancing resistance to specific agents like pefloxacin. mdpi.com
Plasmid-Mediated Quinolone Resistance (qnr genes)
The emergence of plasmid-mediated quinolone resistance (PMQR) has significantly contributed to the dissemination of resistance. Among the various PMQR determinants, the qnr genes are particularly prominent. These genes encode pentapeptide repeat proteins that protect the bacterial targets of quinolones—DNA gyrase and topoisomerase IV. nih.govelsevier.es
The mechanism of action of Qnr proteins involves direct interaction with these enzymes. By binding to DNA gyrase and topoisomerase IV, Qnr proteins prevent pefloxacin from forming a stable drug-enzyme-DNA complex. nih.gov This protective action reduces the inhibitory effect of the antibiotic, leading to decreased susceptibility. While qnr genes typically confer a low level of resistance on their own, their presence can facilitate the selection of higher-level resistance mutations in the target enzymes. elsevier.es The co-existence of qnr genes on plasmids with other resistance determinants further complicates treatment by promoting multi-drug resistance. nih.gov Pefloxacin susceptibility testing has been identified as a reliable surrogate marker for detecting fluoroquinolone resistance, including that mediated by qnr genes. nih.govijmronline.orgnih.gov
Research on Efflux Pump Inhibitors (EPIs) as Mechanistic Modulators
Given the significant role of efflux pumps in mediating resistance to pefloxacin, research into efflux pump inhibitors (EPIs) represents a promising strategy to restore its efficacy. EPIs function by blocking the action of these pumps, thereby increasing the intracellular concentration of the antibiotic. nih.gov
One of the most extensively studied EPIs is phenylalanine-arginyl β-naphthylamide (PAβN). It acts as a broad-spectrum competitive inhibitor of RND-type efflux pumps, including those found in P. aeruginosa and A. baumannii. nih.govplos.orgnih.govnih.gov By competing with pefloxacin for binding to the efflux pump, PAβN effectively restores the susceptibility of resistant strains. nih.govnih.gov The combination of PAβN with various fluoroquinolones, including pefloxacin, has been shown to significantly reduce the MIC in resistant bacteria. nih.gov Another compound, 1-(1-naphthylmethyl)-piperazine (NMP), has also been reported to enhance the activity of pefloxacin against E. coli strains that overexpress the AcrAB-TolC efflux pump. nih.gov
The development and clinical application of EPIs face challenges, including potential toxicity. However, they remain a key area of research for overcoming efflux-mediated resistance to valuable antibiotics like pefloxacin. nih.gov
Synergistic Effects with Pefloxacin Mesylate In Vitro
The combination of antimicrobial agents is a key strategy to combat resistant bacteria. In vitro studies have explored the synergistic potential of this compound with other antibiotics against various bacterial strains. Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, can enhance efficacy and reduce the likelihood of resistance development.
One notable study investigated the synergy between pefloxacin and penicillin G against strains of Enterococcus hirae and Enterococcus faecium with varying levels of penicillin susceptibility. The findings revealed that the combination was synergistic against penicillin-resistant strains but not against penicillin-susceptible ones nih.gov. The mechanism behind this synergy involves pefloxacin interfering with the synthesis of Penicillin-Binding Proteins (PBPs), particularly PBP5, which is responsible for penicillin resistance in enterococci. In resistant strains, pefloxacin was found to consistently reduce the levels of PBP5 nih.gov.
Another study evaluated the combination of pefloxacin with other antibiotics against 50 isolates of Pseudomonas aeruginosa and 50 isolates of enterococci. Using a checkerboard micromethod, the study determined that the combination most frequently resulted in an additive effect, with synergy being uncommon nih.gov.
Research has also demonstrated synergistic effects when combining antibiotics with non-antibiotic compounds like silver nanoparticles (AgNPs). Studies using the microdilution method have shown strong synergistic effects for various antibiotics, including quinolones, when combined with AgNPs at very low concentrations science.gov. This synergy appears to be non-specific, as no clear trend was observed based on the antibiotic's mode of action or chemical structure science.gov.
The following table summarizes key findings from in vitro studies on the synergistic effects of this compound.
| Combination Agent | Target Organism(s) | Observed Effect | Reference |
| Penicillin G | Enterococcus hirae (penicillin-resistant), Enterococcus faecium (penicillin-resistant) | Synergistic | nih.gov |
| Various Antibiotics | Pseudomonas aeruginosa, Streptococcus group D | Additive (most frequent), Synergy (uncommon) | nih.gov |
Molecular Interactions of EPIs with Bacterial Efflux Systems
Bacterial efflux pumps are transport proteins that actively extrude antibiotics and other toxic compounds from the cell, representing a major mechanism of multidrug resistance (MDR) nih.govsemanticscholar.org. These pumps can lower the intracellular concentration of an antibiotic, preventing it from reaching its target mdpi.com. Efflux Pump Inhibitors (EPIs) are molecules that can counteract this resistance mechanism by blocking the pumps, thereby restoring the susceptibility of bacteria to the antibiotic nih.govmdpi.comnih.gov. The use of EPIs in combination with antibiotics like pefloxacin is a promising strategy to overcome resistance in pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa mdpi.com.
Efflux systems are broadly classified into five families, and they can confer resistance to a specific class of antibiotics or a wide range of drugs, leading to an MDR phenotype nih.gov. The overexpression of these pumps, often due to selective pressure from antibiotic use, is a significant factor in the development of clinical resistance mdpi.comnih.gov.
The molecular interactions of EPIs with bacterial efflux systems can occur through several mechanisms:
Disruption of Energy Supply : Many efflux pumps, particularly those in the Resistance-Nodulation-Division (RND) family, are energized by the proton motive force (PMF) mdpi.comnih.govmdpi.com. EPIs like carbonyl cyanide-m-chlorophenylhydrazone (CCCP) can disrupt the PMF, thereby inhibiting the activity of these pumps mdpi.com. Others may interfere with the synthesis or hydrolysis of ATP, which powers ATP-Binding Cassette (ABC) transporters mdpi.com.
Blocking Substrate Binding : EPIs can act as competitive or non-competitive inhibitors by binding to the efflux pump proteins. This binding can prevent the antibiotic substrate from accessing the active site of the pump, thus preventing its extrusion from the cell mdpi.com.
Interference with Pump Assembly : Some efflux pumps are complex structures composed of multiple protein components. EPIs may target the functional assembly of these pumps, disrupting their structure and rendering them inactive mdpi.com.
Downregulation of Gene Expression : Certain EPIs can modulate the expression of genes that code for efflux pump components. By downregulating these genes, the number of functional pumps in the bacterial membrane is reduced, leading to increased intracellular antibiotic concentration mdpi.com.
By inhibiting efflux pumps, EPIs can resensitize bacteria to antibiotics and potentially reverse the MDR phenotype mdpi.com.
Gene Transfer Mechanisms Involved in Resistance Development
The spread of antibiotic resistance genes through bacterial populations is a critical public health concern and is largely facilitated by horizontal gene transfer (HGT) reactgroup.orgnih.gov. HGT allows for the exchange of genetic material, including resistance genes, between different bacteria, even across species boundaries reactgroup.orgnih.gov. This process is a primary driver for the rapid dissemination of resistance to fluoroquinolones like pefloxacin. The main mechanisms of HGT are:
Conjugation : This process involves the transfer of genetic material, typically plasmids, from a donor to a recipient bacterium through direct cell-to-cell contact reactgroup.orgnih.govdiva-portal.orgmdpi.com. Plasmids are small, circular DNA molecules that can replicate independently of the bacterial chromosome and often carry antibiotic resistance genes diva-portal.org. Plasmid-mediated conjugation is considered the most prevalent method of HGT in nature and is a major mechanism for the spread of quinolone resistance nih.gov.
Transformation : Some bacteria are capable of taking up naked DNA fragments directly from their environment reactgroup.orgmdpi.com. If these DNA fragments contain resistance genes, they can be incorporated into the recipient bacterium's genome, conferring resistance reactgroup.org.
Transduction : In this mechanism, bacterial DNA is transferred from one bacterium to another by a bacteriophage (a virus that infects bacteria) reactgroup.orgmdpi.com. During viral replication, bacterial genes, including those for antibiotic resistance, can be accidentally packaged into new viral particles. These phages can then infect other bacteria, injecting the resistance genes along with their own genetic material reactgroup.org.
A significant mechanism for quinolone resistance is the acquisition of plasmid-mediated quinolone resistance (PMQR) genes nih.govnih.gov. The qnr genes are a prominent family of PMQR determinants oup.comfrontiersin.org. These genes encode proteins that protect DNA gyrase and topoisomerase IV, the primary targets of quinolones, from the inhibitory action of these antibiotics oup.com. The presence of qnr genes on mobile genetic elements like plasmids allows for their rapid horizontal transfer among enteric bacteria and other pathogens, contributing to the global spread of fluoroquinolone resistance diva-portal.orgnih.govoup.com. While chromosomal mutations in the target enzyme genes can confer high-level resistance, PMQR typically confers a low-level of resistance that can facilitate the selection of higher-level resistance mutations nih.govfrontiersin.org.
Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Studies
Synthetic Routes and Reaction Conditions for Pefloxacin (B1679150) Mesylate
Pefloxacin is a synthetic fluoroquinolone antibacterial agent that is structurally an analog of norfloxacin (B1679917). medchemexpress.com The synthesis of its mesylate salt involves the formation of the pefloxacin base followed by a salt formation reaction.
The core synthesis of pefloxacin involves the N-methylation of norfloxacin. A high-yield method has been developed that avoids the use of liquid formaldehyde (B43269), which contains significant amounts of water that can negatively impact yield and reaction speed. google.com This process utilizes norfloxacin as the starting material.
The key reaction is a methylation process where norfloxacin is reacted with solid formaldehyde and formic acid. google.com This reaction methylates the secondary amine on the piperazine (B1678402) ring at the C-7 position of norfloxacin, converting it to the tertiary amine characteristic of pefloxacin. A patented method specifies using an 85% formic acid solution and carrying out the methylation reaction under reflux conditions for 7 to 12 hours. google.com The mass ratio of norfloxacin to solid formaldehyde to formic acid is typically in the range of 1:0.1–0.2:0.2. google.com
The formation of pefloxacin mesylate is achieved by reacting the pefloxacin base with methanesulfonic acid. An efficient synthesis method allows for the salt-forming reaction to occur directly after the methylation step without the need to isolate the intermediate pefloxacin base. google.com
After the methylation reaction is complete, unreacted formic acid is removed by decompression steaming. google.com The pefloxacin intermediate is then directly subjected to a salt-forming reaction with methanesulfonic acid. google.com The preferred mass ratio of methanesulfonic acid to the initial norfloxacin is between 0.35:1 and 0.5:1. google.com The final product, this compound dihydrate, is obtained through crystallization and subsequent recrystallization from an 83% ethanol (B145695) solution, with yields reported as high as 93.2%. google.com
Derivatization Strategies and Novel Compound Generation
The pefloxacin molecule has been a scaffold for various derivatization strategies aimed at generating novel compounds with potentially enhanced or different biological activities. These strategies primarily involve reactions at the C-3 carboxylic acid group and the C-7 piperazine ring.
Oxidation Reactions: Studies on the oxidative degradation of pefloxacin have been conducted using agents such as 4,4′-azobis(4-cyanopentanoic acid) (ACVA). mdpi.com The oxidation of pefloxacin with ACVA was found to follow second-order kinetics and resulted in the formation of one primary degradation product along with several minor ones. mdpi.comresearchgate.net The rate of oxidation is dependent on temperature, proceeding faster at higher temperatures. mdpi.com While the specific structures of these oxidation products have been proposed based on mass spectrometry data, they represent modifications to the parent pefloxacin molecule. mdpi.com Other studies have shown that fluoroquinolones can undergo oxidation at the piperazine ring, leading to hydroxylated, N-oxide, and dealkylated products. nih.gov
Substitution Reactions: Substitution reactions are a common strategy for modifying fluoroquinolones. While specific reduction reactions on the pefloxacin core are less common, nucleophilic substitution at the C-7 position is a foundational step in the synthesis of many fluoroquinolones, including pefloxacin itself (starting from a 7-chloro precursor). orientjchem.org Further derivatization often involves substitutions on the existing piperazine ring or replacement of the entire ring with other nitrogen-containing heterocycles to modulate activity and pharmacokinetic properties. orientjchem.org
As pefloxacin is a derivative of norfloxacin, many synthetic strategies for creating analogs are applicable to both. nih.gov Key areas for structural modification include the N-1, C-3, and C-7 positions. asm.orgnih.gov
Hydrazide-Hydrazone Derivatives: A significant class of pefloxacin derivatives are hydrazide-hydrazones, synthesized by modifying the C-3 carboxylic acid group. researchgate.netnih.gov This multi-step synthesis involves:
Esterification: Pefloxacin is first reacted with methanol (B129727) in the presence of sulfuric acid under reflux to produce the corresponding methyl ester. researchgate.net
Hydrazide Formation: The pefloxacin ester is then treated with hydrazine (B178648) hydrate (B1144303) in refluxing methanol to yield pefloxacin acid hydrazide. researchgate.net
Condensation: Finally, the pefloxacin acid hydrazide is condensed with various substituted aromatic or heterocyclic aldehydes in ethanol to form the target hydrazide-hydrazone derivatives. researchgate.netmdpi.com This final step can be performed using conventional heating or microwave irradiation. researchgate.net
| Entry | Aldehyde Used for Condensation | Resulting Product |
| 1 | Benzaldehyde | Pefloxacin-benzaldehyde hydrazone |
| 2 | 4-Chlorobenzaldehyde | Pefloxacin-(4-chlorobenzaldehyde) hydrazone |
| 3 | 4-Nitrobenzaldehyde | Pefloxacin-(4-nitrobenzaldehyde) hydrazone |
| 4 | 2-Hydroxybenzaldehyde | Pefloxacin-(2-hydroxybenzaldehyde) hydrazone |
| 5 | Furan-2-carbaldehyde | Pefloxacin-(furan-2-carbaldehyde) hydrazone |
This table presents a selection of aldehydes used to synthesize pefloxacin hydrazone derivatives, based on reported synthetic methods. researchgate.netresearchgate.net
Other C-3 Position Analogs: The C-3 carboxylic acid group has been replaced with various bioisosteric groups, such as heterocyclic rings, to explore different biological activities. nih.gov For instance, 1,3,4-oxadiazole (B1194373) and s-triazole rings have been introduced as substitutes for the carboxylic acid moiety in pefloxacin, and the resulting compounds have been further modified, for example, into Mannich bases. nih.gov These modifications have been explored to convert the antibacterial activity of fluoroquinolones into antitumor activity. scispace.com
Structure-Activity Relationship (SAR) Investigations
The biological activity of pefloxacin is governed by the specific arrangement of functional groups on the core fluoroquinolone scaffold. Extensive SAR studies on thousands of quinolone analogs have established clear relationships between chemical structure and antibacterial efficacy. nih.govnih.gov
Positions 3 and 4: The carboxylic acid at the C-3 position and the carbonyl group at the C-4 position are essential for antibacterial activity. nih.gov These groups are believed to be the primary binding sites for the bacterial DNA gyrase enzyme. nih.govrjptonline.org Modifications at these sites, such as esterification or replacement with other groups, often lead to a significant reduction in antibacterial effects. nih.gov
Position 1 (N-1): The substituent at the N-1 position is vital for antibacterial potency. asm.orgnih.gov For pefloxacin, this substituent is an ethyl group. While effective, SAR studies indicate that other groups, such as the cyclopropyl (B3062369) group found in ciprofloxacin (B1669076), can offer an optimal combination of steric and electronic properties, further enhancing activity. asm.orgnih.gov
Position 6 (C-6): The fluorine atom at the C-6 position is a defining feature of the fluoroquinolone class and is critical for high antibacterial potency. asm.orgresearchgate.net The presence of this fluorine atom enhances both cell penetration and the inhibitory activity against DNA gyrase. asm.org
Position 7 (C-7): The substituent at the C-7 position significantly influences the antibacterial spectrum, potency, and pharmacokinetic properties. oup.com Pefloxacin features a 4-methylpiperazinyl group. In general, a five- or six-membered nitrogen-containing heterocycle, such as a piperazine ring, is optimal for activity. nih.govoup.com The N-methylation of the piperazine ring (as in pefloxacin compared to norfloxacin) can increase steric bulk, which has been shown to ameliorate certain side effects like CNS interactions. nih.gov This position is a primary target for derivatization to modulate the antibacterial spectrum; for example, piperazine substituents tend to enhance potency against Gram-negative bacteria. oup.com
Position 8 (C-8): While pefloxacin is unsubstituted at C-8, modifications at this position can impact activity. nih.gov A fluorine atom at C-8, for instance, can improve activity against anaerobic bacteria. nih.gov This position also influences the potential for phototoxicity. nih.gov
| Position | Substituent in Pefloxacin | SAR Significance |
| N-1 | Ethyl (-CH₂CH₃) | Vital for antibacterial activity; influences potency. asm.orgnih.gov |
| C-3 | Carboxylic Acid (-COOH) | Essential for binding to DNA gyrase and antibacterial action. nih.gov |
| C-4 | Carbonyl (=O) | Essential for binding to DNA gyrase and antibacterial action. nih.gov |
| C-6 | Fluorine (-F) | Crucial for high potency, increased cell penetration, and gyrase inhibition. asm.orgresearchgate.net |
| C-7 | 4-Methylpiperazin-1-yl | Influences antibacterial spectrum, potency, and pharmacokinetics. nih.govoup.com |
This table summarizes the key structure-activity relationships for the main functional groups of the pefloxacin molecule.
Influence of Chemical Substituents on Biochemical Activity
The specific chemical groups attached to the foundational quinolone ring are critical determinants of pefloxacin's potency, antibacterial spectrum, and pharmacokinetic profile. Structure-activity relationship (SAR) studies highlight the significance of substituents at the N-1 and C-7 positions.
The N-1 position is substituted with an ethyl group. This particular substituent is considered optimal for potent antibacterial activity, balancing steric and electronic properties that influence the drug's interaction with its bacterial targets. researchgate.net Studies comparing pefloxacin with other N-1 substituted fluoroquinolones, such as difloxacin (B1670560) (which has a p-fluorophenyl group), indicate that the nature of this substituent significantly impacts the molecule's properties. nih.govnih.gov
The C-7 position features a 4-methylpiperazin-1-yl group. This substituent is crucial for enhancing the spectrum of activity and potency of the antibiotic. daneshyari.comresearchgate.net The piperazine ring at this position is a common feature among highly active fluoroquinolones. The addition of the methyl group, which distinguishes pefloxacin from norfloxacin, was intended to improve the bioavailability of the parent compound. daneshyari.com SAR studies confirm that 4-methyl-1-piperazinyl is one of the most effective substituents for this position, contributing significantly to both in vitro and in vivo efficacy. nih.gov
Table 1: Key Chemical Substituents of Pefloxacin and Their Influence on Activity
| Position | Substituent Group | Contribution to Biochemical Activity |
|---|---|---|
| N-1 | Ethyl (-CH₂CH₃) | Considered optimal for antibacterial potency; influences interaction with bacterial enzymes. researchgate.net |
| C-7 | 4-methylpiperazin-1-yl | Enhances potency, broadens the spectrum of activity, and improves bioavailability compared to the unsubstituted piperazine. nih.govdaneshyari.com |
Analysis of the Fluoroquinolone Core Structure's Contribution to Efficacy
The fundamental efficacy of pefloxacin is derived from its bicyclic heteroaromatic core, a 1,4-dihydro-4-oxo-quinoline moiety. Several features of this core are indispensable for its antibacterial action.
The 3-carboxylic acid and 4-carbonyl groups are essential for the primary mechanism of action. These groups are directly involved in binding to the bacterial enzyme complexes, DNA gyrase and topoisomerase IV, which are vital for DNA replication and transcription. researchgate.netmdpi.com This interaction leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial chromosome and subsequent cell death. mdpi.comnih.gov The integrity of these two functional groups is paramount; any significant alteration leads to a loss of antibacterial activity. researchgate.net
The bactericidal action of pefloxacin is achieved by interfering with the bacterial enzymes DNA gyrase and topoisomerase IV. mdpi.com DNA gyrase is the principal target in Gram-negative bacteria, while topoisomerase IV is the primary target in Gram-positive organisms. daneshyari.commdpi.com By inhibiting these enzymes, pefloxacin effectively halts bacterial DNA replication and transcription. mdpi.com
Coordination Chemistry and Metal Complex Formation Research
The carbonyl and carboxyl groups of the pefloxacin molecule provide an ideal site for chelation with metal ions. This interaction has significant implications for the drug's biological activity and has been a subject of extensive research.
Interaction of Pefloxacin with Metal Ions
Pefloxacin readily forms stable complexes with a variety of divalent and trivalent metal ions. Research has shown that it typically acts as a bidentate ligand, coordinating with metal ions through the oxygen atom of the 4-carbonyl (pyridone) group and one of the oxygen atoms of the deprotonated 3-carboxylate group. researchgate.netmdpi.com This forms a stable six-membered chelate ring. cu.edu.eg
This coordination mode has been confirmed for a range of metal ions, including:
Divalent Cations: Mg(II), Ca(II), Zn(II), Cu(II), Mn(II), Co(II), Ni(II) daneshyari.commdpi.com
Trivalent Cations: Fe(III), Al(III) nih.govmdpi.com
The stability of these complexes varies, with trivalent cations like Al³⁺ and Fe³⁺ generally forming more stable chelates than divalent cations. nih.govnih.gov An exception to the typical coordination has been noted with silver(I), where the metal ion may be chelated by the nitrogen atoms of the piperazine ring. researchgate.net In some mixed ligand complexes, such as with ascorbic acid, pefloxacin has been proposed to act as a tridentate ligand. researchgate.net
Biological Activity and Ligand Properties of Pefloxacin Metal Complexes
The formation of metal complexes can significantly alter the biological properties of pefloxacin. A substantial body of research indicates that complexation often leads to enhanced antimicrobial activity compared to the parent drug. daneshyari.comnih.gov This enhancement may be attributed to the increased lipophilicity of the metal complexes, which facilitates their passage through the bacterial cell membrane. espublisher.com
Studies have demonstrated the potent biological activity of various pefloxacin metal complexes:
Fe(III) and Co(II) Complexes: Mixed ligand complexes of pefloxacin and ascorbic acid with Fe(II) and Co(II) showed significantly higher zones of inhibition against Staphylococcus aureus, E. coli, Bacillus subtilis, and Pseudomonas spp. compared to the free ligands. researchgate.net
Mixed Ligand Complexes: Pefloxacin-imidazole complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cr(III) were found to possess better antibacterial effects against S. aureus and E. coli than uncomplexed pefloxacin. daneshyari.comresearchgate.net These complexes also exhibited notable antifungal activity against Aspergillus flavus and Candida albicans. researchgate.net
DNA Interaction: The interaction of metal complexes with DNA has also been investigated. Copper(II) complexes with pefloxacin and phenanthroline derivatives have been shown to bind to calf-thymus DNA, likely through an intercalative mode, which may contribute to their biological activity. researchgate.net
Table 2: Antimicrobial Activity of Pefloxacin and its Metal Complexes
| Complex/Ligand | Test Organism | Activity Profile |
|---|---|---|
| Pefloxacin-imidazole complexes (Mn, Co, Ni, Cu, Zn, Cr) | Staphylococcus aureus, Escherichia coli | Enhanced antibacterial activity compared to free pefloxacin. researchgate.net |
| Pefloxacin-imidazole complexes (Mn, Co, Ni, Cu, Zn, Cr) | Aspergillus flavus, Candida albicans | Demonstrated notable antifungal activity. researchgate.net |
| [Fe(Pf-As)] and [Co(Pf-As)] (Pefloxacin-Ascorbic Acid) | S. aureus, E. coli, B. subtilis, Pseudomonas spp. | Significantly higher zones of inhibition than free pefloxacin. researchgate.net |
| Fe(III)-Pefloxacin Complex | Various bacterial and fungal species | Showed remarkable inhibitory activity, with potency equal to standard drugs in some tests. mdpi.com |
This research into the coordination chemistry of pefloxacin not only provides deeper insight into its mechanism of action but also opens avenues for designing new metallodrugs with potentially superior therapeutic properties to overcome challenges like antibiotic resistance. mdpi.com
Advanced Analytical Methodologies for Pefloxacin Mesylate Research
Spectroscopic Techniques in Research Settings
Spectroscopic methods offer non-destructive or minimally destructive ways to analyze chemical compounds, providing insights into their quantitative presence, structural features, and trace amounts.
UV Spectrophotometry for Quantitative Analysis in Research Matrices
UV spectrophotometry is a widely utilized technique for the quantitative analysis of pefloxacin (B1679150) mesylate due to its chromophoric nature. Several studies have developed and validated UV-spectrophotometric methods for its determination in bulk drug, pharmaceutical formulations, and simulated biological fluids. These methods typically rely on measuring the absorbance of pefloxacin mesylate at its absorption maximum.
Methodology and Findings:
A common approach involves measuring the absorbance at a wavelength maximum (λmax) typically around 272 nm or 277 nm researchgate.netindexcopernicus.comresearchgate.nettpcj.org.
The linearity of the method is established by constructing calibration curves, which have demonstrated good correlation coefficients (R or R²) ranging from 0.9986 to 0.9999 across various concentration ranges, such as 0.15–1.25 µg mL⁻¹ researchgate.netpsu.edu, 0.5–20 µg/mL indexcopernicus.comtpcj.org, or 1.0–100 µg/mL researchgate.net.
Validation according to International Conference on Harmonization (ICH) guidelines confirms the accuracy, precision, and sensitivity of these methods researchgate.netindexcopernicus.comresearchgate.netscispace.com.
Reported limits of detection (LOD) and quantification (LOQ) are generally low, indicating suitability for trace analysis. For instance, LOD values as low as 0.03 µg/mL and LOQ values of 0.125 µg/mL have been achieved mums.ac.irresearchgate.net.
Precision, assessed by relative standard deviation (RSD), is typically excellent, with values often below 2% for intra-day and inter-day variations researchgate.netpsu.edumums.ac.irresearchgate.net.
Some methods employ specific procedures, such as the back extraction of a dye-drug ion pair, to enhance sensitivity and selectivity researchgate.netpsu.edu.
These techniques have been successfully applied to quantify this compound in ocular formulations and simulated tear fluid, demonstrating their versatility in different research matrices indexcopernicus.comtpcj.org.
Table 1: Summary of UV Spectrophotometric Parameters for this compound Analysis
| Parameter | Method 1 researchgate.netpsu.edu | Method 2 indexcopernicus.comtpcj.org | Method 3 researchgate.net | Method 4 scispace.com | Method 5 mums.ac.irresearchgate.net |
| Wavelength (λmax) | 590 nm (after extraction) | 272 nm | 277 nm | 5-40 mg mL⁻¹ range | 275 nm |
| Linearity Range | 0.15–1.25 µg mL⁻¹ | 0.5–20 µg/mL | 1.0–100 µg/mL | 5–40 mg mL⁻¹ | 0.125–12 µg/mL |
| Regression Coefficient | R = 0.9986 | R² = 0.999 | R² = 0.9996 | R = 0.9992 | R² = 0.9987 |
| LOD | 0.03 mg mL⁻¹ | Not specified | Not specified | 6.48 mg mL⁻¹ | 0.03125 µg/mL |
| LOQ | 0.10 mg mL⁻¹ | Not specified | Not specified | 21.59 mg mL⁻¹ | 0.125 µg/mL |
| RSD (Intra/Inter-day) | 1.0–1.1% | Not specified | Not specified | Not specified | 0.376–0.9056% |
| Accuracy (% Recovery) | 97.0–106.0% | Not specified | Not specified | Not specified | 100.09–100.72% |
Infrared Spectroscopy for Structural Characterization of Pefloxacin and its Derivatives
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in characterizing the molecular structure and identifying functional groups within this compound, including its hydrated forms.
Methodology and Findings:
FTIR has been employed to study the hydrate (B1144303) transformation of this compound dihydrate (PMD) researchgate.netinnovareacademics.ininnovareacademics.in.
The technique allows for the observation of characteristic peaks, such as those related to O-H stretching vibrations, which are indicative of water molecules in the crystal lattice researchgate.netinnovareacademics.ininnovareacademics.in.
While FTIR proved effective for characterizing the hydrate transformation of some fluoroquinolones like Ciprofloxacin (B1669076) Hydrochloride Monohydrate (CM), its application for this compound dihydrate was limited due to the small intensity of the O-H hydrate stretch peaks, making them difficult to detect and quantify reliably innovareacademics.ininnovareacademics.inresearchgate.net.
Despite these limitations for hydrate transformation studies, FTIR remains a valuable tool for qualitative structural confirmation of the compound itself nih.gov.
Fluorimetry for Trace Analysis of Pefloxacin and Metabolites in Research Samples
Fluorimetry offers high sensitivity, making it suitable for detecting and quantifying trace amounts of pefloxacin and its metabolites in complex biological samples, such as urine and plasma.
Methodology and Findings:
Fluorimetric methods have been developed for the quantitative determination of pefloxacin and its active metabolites in urine and biological fluids asm.org.
A typical fluorimetric analysis involves excitation at approximately 331 nm and emission detection at around 441 nm asm.org.
Calibration curves for pefloxacin in biological samples have been established over concentration ranges like 0.5 to 4 µg asm.org.
Studies have also utilized fluorescence probes to detect pefloxacin in water and human plasma, reporting linear ranges and limits of detection down to micromolar concentrations researchgate.net.
The sensitivity of fluorimetry makes it an effective tool for pharmacokinetic and metabolism studies where low concentrations of the drug and its breakdown products are expected asm.org.
Chromatographic Techniques for Separation and Identification
Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, identifying degradation products, and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC) for Purity, Degradation Product Analysis, and Biofluid Quantification (e.g., animal plasma)
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone technique for the comprehensive analysis of this compound. It is widely applied for purity assessment, identification of impurities and degradation products, and quantification in biological fluids like plasma and tissue samples.
Methodology and Findings:
RP-HPLC methods typically utilize C18 columns with mobile phases consisting of acetonitrile (B52724) and buffer solutions (e.g., phosphoric acid) at controlled pH researchgate.netmums.ac.irresearchgate.netwho.intresearchgate.net.
Detection is commonly performed using UV detectors set at wavelengths such as 275 nm or 277 nm researchgate.netmums.ac.irresearchgate.netwho.int.
These methods demonstrate excellent resolution, allowing for the separation of pefloxacin from potential impurities, excipients, and internal standards mums.ac.irresearchgate.netwho.int.
Validation studies confirm the linearity, accuracy, precision, and robustness of these HPLC methods researchgate.netmums.ac.irresearchgate.netwho.intresearchgate.net.
Linearity is observed over wide concentration ranges, such as 0.125–12 µg/mL mums.ac.irresearchgate.net or 1.0–100 µg/mL researchgate.net, with high regression coefficients (R² > 0.998) researchgate.netmums.ac.irresearchgate.net.
Low LOD (e.g., 0.03125 µg/mL) and LOQ (e.g., 0.125 µg/mL) values are consistently reported, highlighting the method's sensitivity for trace analysis mums.ac.irresearchgate.net.
High precision is demonstrated by low percentage coefficients of variation (CV) for retention times and peak areas, as well as low RSD values for intra-day and inter-day analyses mums.ac.irresearchgate.net.
Accuracy is confirmed through high percentage recovery rates, often exceeding 100% for spiked samples mums.ac.irresearchgate.net.
Stability-indicating HPLC methods are crucial for analyzing degradation products formed under various stress conditions (hydrolytic, oxidative, photolytic, thermal) researchgate.net.
These validated HPLC methods are applied to quantify this compound in diverse research samples, including pharmaceutical formulations and biological matrices like human plasma and animal tissues mums.ac.irresearchgate.netwho.intresearchgate.net.
Table 2: Key Parameters of HPLC Methods for this compound Analysis
| Parameter | Method 1 researchgate.net | Method 2 mums.ac.irresearchgate.netwho.int | Method 3 researchgate.net |
| Column | C18 | Shim-pack CLC-ODS | C18 |
| Mobile Phase | Methanol-buffer (30:70 v/v) | Acetonitrile: 0.025 M phosphoric acid (13:87 v/v, pH 2.9) | Acetonitrile: Water (e.g., 10-37% acetonitrile over 20 min) |
| Flow Rate | 1.0 mL/min | 1 mL/min | Not specified |
| Detection Wavelength | 277 nm | 275 nm | Not specified (assumed UV) |
| Retention Time | 5.1 min | Not specified | Not specified |
| Linearity Range | 1.0–100 µg/mL | 0.125–12 µg/mL | Not specified |
| Regression Coefficient | R² = 0.9996 | R² = 0.9987 | Not specified |
| LOD | Not specified | 0.03125 µg/mL | Not specified |
| LOQ | Not specified | 0.125 µg/mL | Not specified |
| RSD (Intra/Inter-day) | Not specified | 0.376–0.9056% (intra), 0.739–0.853% (inter) | Excellent precision, reproducibility |
| Accuracy (% Recovery) | 100.72%, 100.34%, 100.09% (for 70, 100, 130%) | 100.72%, 100.34%, 100.09% (for 70, 100, 130%) | Excellent precision, reproducibility, stability, and robustness |
| Application | Purity, Degradation products, Bulk, Tablets | Bulk, Tablets, Human plasma | Plasma and tissues of chickens |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile organic compounds and degradation products. While GC-MS is broadly applicable for analyzing volatile components in various matrices, specific research detailing its application to this compound degradation products or volatile components was not explicitly found within the provided search snippets.
General Application:
GC-MS is commonly used to identify volatile compounds associated with decomposition processes in food products nih.govuad.ac.id.
It is also employed for the identification and structural elucidation of transformation products of various chemical entities in environmental samples researchgate.net.
Pyrolysis-GC-MS (Py-GC-MS) can be used to analyze degraded materials by identifying volatile compounds released upon thermal decomposition researchgate.net.
While not specifically detailed for this compound in the provided literature, GC-MS remains a valuable tool for comprehensive analysis of volatile impurities or degradation pathways if they arise.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite and Degradation Product Identification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of complex molecules, including drug metabolites and degradation products. This technique offers high sensitivity, selectivity, and structural elucidation capabilities, making it ideal for analyzing this compound in intricate matrices.
Research has demonstrated the utility of UHPLC-MS/MS in identifying degradation products of pefloxacin formed through oxidative processes. For instance, studies investigating the oxidation of pefloxacin by 4,4′-azobis(4-cyanopentanoic acid) (ACVA) have utilized UHPLC-MS/MS to propose the structures of these degradation products mdpi.comresearchgate.net. These studies identified multiple degradation products, with one main product present at over 9.50% and another at over 1.14%, alongside three minor products mdpi.comresearchgate.net. LC-MS/MS has also been applied to identify drug metabolites obtained through metalloporphyrin-mediated oxidation, highlighting its power in studying in vitro drug metabolism scielo.br. Furthermore, UPLC-MS/MS methods have been optimized for the analysis of a broad range of antibiotics and their metabolites in environmental samples like surface and wastewaters, with fluoroquinolones and their metabolites frequently detected mdpi.com. The general application of LC-MS/MS in metabolite identification involves predicting fragmentation patterns of precursor ions and utilizing multistage product ion scans (MSn) for structural elucidation ijpras.com.
Electrophoretic Methods (e.g., Capillary Electrophoresis) for Compound Analysis
Capillary Electrophoresis (CE) offers an alternative or complementary approach to chromatographic methods for the analysis of this compound. CE separates analytes based on their differential migration in an electric field within a narrow capillary, providing high separation efficiency and requiring minimal sample volumes.
A novel method utilizing capillary electrophoresis coupled with electrochemiluminescence (CE-ECL) detection has been developed for the determination of this compound in human urine researchgate.net. This method demonstrated good linearity from 0.02 to 12 mg/L, with a detection limit of 0.004 mg/L researchgate.net. CE has been cited as one of the analytical techniques used for the estimation of pefloxacin nih.govresearchgate.net. In some applications, this compound has even been employed as an internal standard in CE methods for the analysis of other compounds, such as rufloxacin (B1680270) hydrochloride, indicating its suitability as a reference compound in electrophoretic studies nih.gov. While CE offers advantages, it is often compared with other techniques like HPLC, which is frequently used for quantification in biological fluids and pharmaceutical preparations researchgate.net.
Rigorous Method Validation for Research Applications
The reliability and accuracy of analytical methods are paramount in research. Rigorous validation, typically following International Council for Harmonization (ICH) guidelines, ensures that a method is fit for its intended purpose, whether for analyzing bulk drug, formulations, or biological matrices. Key validation parameters include linearity, precision, sensitivity (LOD/LOQ), and selectivity.
Linearity and Range: Several studies have established the linear relationship between the concentration of this compound and the instrument's response.
| Method | Concentration Range (µg/mL or mg/L) | Regression Coefficient (R²) | Reference |
| UV-Spectroscopy | 0.5 – 20 | 0.999 | indexcopernicus.comtpcj.org |
| RP-HPLC | 0.125 – 12 | 0.9987 | who.int |
| CE-ECL | 0.02 – 12 (mg/L) | (Implied high correlation) | researchgate.net |
| RP-HPLC | 1.0 – 100 | 0.9996 | researchgate.net |
| UV-Spectroscopy | 0.40 – 12.0 | 0.999 | scispace.com |
Precision: Precision, assessed through repeatability (intra-day) and intermediate precision (inter-day), is crucial for method reproducibility.
| Method | Parameter | Value (%) | n | Reference |
| RP-HPLC | Intra-day CV (plasma) | 0.376–0.9056 | - | who.int |
| RP-HPLC | Inter-day CV (plasma) | 0.739–0.853 | - | who.int |
| RP-HPLC | Retention Time RSD | 0.566 | 6 | who.int |
| RP-HPLC | Peak Area RSD | 0.989 | 6 | who.int |
| CE-ECL | Peak Height RSD | < 2.4 | 6 | researchgate.net |
| UV-Spectroscopy | Intra-day %CV | < 7 | - | scispace.com |
| UV-Spectroscopy | Inter-day %CV | < 7 | - | scispace.com |
Sensitivity (LOD/LOQ): Limits of Detection (LOD) and Quantification (LOQ) define the lowest concentrations that can be reliably detected and quantified, respectively.
| Method | LOD (µg/mL or mg/L) | LOQ (µg/mL or mg/L) | Reference |
| RP-HPLC | 0.03125 | 0.125 | who.int |
| CE-ECL | 0.004 (mg/L) | - | researchgate.net |
Accuracy and Recovery: Accuracy is often assessed by determining the recovery of known amounts of the analyte added to a sample matrix.
| Method | Matrix/Condition | Recovery (%) | CV (%) | Reference |
| RP-HPLC | 70%, 100%, 130% drug levels | 100.09–100.72 | 0.36–0.76 | who.int |
| RP-HPLC | Plasma samples (absolute recovery) | 90.92–98.59 | 1.006–6.724 | who.int |
| CE-ECL | Human urine | 96.2–98.3 | - | researchgate.net |
| UV-Spectroscopy | Mean recovery accuracy | 99.183 | - | scispace.com |
The validation of these methods, often performed according to ICH guidelines, confirms their suitability for precise and accurate analysis of this compound in various research contexts researchgate.netindexcopernicus.comtpcj.orgwho.intresearchgate.netscispace.com.
Specialized Sample Preparation Techniques for Diverse Research Matrices
Effective sample preparation is critical for isolating and concentrating this compound from complex matrices before instrumental analysis. The choice of technique depends on the sample type and the analytical method employed.
Biological Fluids and Tissues: For biological samples such as human plasma or animal tissues, extraction methods are commonly used. This can involve protein precipitation followed by centrifugation, or more complex extraction procedures to isolate the drug. For instance, analysis in chicken plasma and tissues has been performed after extraction and HPLC analysis scispace.com. Determination in human urine has also been reported using CE-ECL researchgate.net.
Environmental Samples: In the analysis of surface and wastewaters, solid-phase extraction (SPE) is frequently employed for the preconcentration of antibiotics, including fluoroquinolones, before analysis by techniques like UPLC-MS/MS mdpi.com.
Pharmaceutical Formulations: For dosage forms, simple dilution in an appropriate solvent, sonication, and filtration are often sufficient to prepare samples for UV-spectrophotometric or HPLC analysis indexcopernicus.comtpcj.orgwho.int.
Bacterial Cultures: In studies involving bacterial cultures, bacteria are typically cultured to a specific phase, concentrated, and then processed for further analysis or experimental procedures oup.com.
These preparation techniques ensure that the analyte is in a suitable form for detection and quantification, minimizing interference from matrix components.
Comparative Pharmacodynamics and Mechanistic in Vitro Studies
Comparative Inhibition Kinetics of DNA Gyrase and Topoisomerase IV Across Bacterial Species
The primary mechanism of action for pefloxacin (B1679150), like other fluoroquinolones, is the inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. patsnap.comwikipedia.orgpatsnap.com These enzymes are essential for managing DNA topology during replication, transcription, and repair. patsnap.com Pefloxacin's bactericidal action results from stabilizing the complex formed between these enzymes and bacterial DNA, which leads to double-stranded breaks in the chromosome, thereby inhibiting DNA synthesis and ultimately causing cell death. patsnap.comdrugbank.com
There is a well-established differential targeting of these enzymes across bacterial species.
In Gram-negative bacteria , such as Escherichia coli, DNA gyrase is the primary target of pefloxacin. amerigoscientific.comdrugbank.comtoku-e.com This enzyme introduces negative supercoils into the DNA, a process necessary for the initiation of replication. patsnap.com
In Gram-positive bacteria , such as Staphylococcus aureus, topoisomerase IV is the preferential target. amerigoscientific.comdrugbank.comtoku-e.com This enzyme's main role is in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication, a crucial step for cell division. patsnap.com
This dual-targeting capability contributes to pefloxacin's broad spectrum of activity. patsnap.com The potency of quinolones can vary against the two enzymes, and this difference influences their activity against specific bacterial types. nih.gov For instance, in S. aureus, topoisomerase IV is the primary target for most fluoroquinolones because the DNA gyrase in this organism is less sensitive compared to that in Gram-negative species. nih.gov Studies comparing the inhibitory concentrations for E. coli topoisomerases have shown that the concentration required to inhibit topoisomerase I is significantly higher—by about an order of magnitude—than that needed to inhibit DNA gyrase, underscoring the specificity of pefloxacin for its primary type II topoisomerase targets. nih.govdrugbank.com
| Bacterial Type | Primary Enzyme Target | Primary Function of Target Enzyme | Effect of Inhibition |
|---|---|---|---|
| Gram-Negative Bacteria (e.g., E. coli) | DNA Gyrase | Introduces negative supercoils into DNA, relieving torsional strain during replication. patsnap.comtoku-e.com | Inhibition of DNA replication and transcription. toku-e.com |
| Gram-Positive Bacteria (e.g., S. aureus) | Topoisomerase IV | Decatenation (separation) of replicated daughter DNA molecules. patsnap.comtoku-e.com | Inhibition of bacterial cell division. patsnap.com |
Comparison of Pefloxacin Mesylate's Antimicrobial Spectrum and Potency Against Various Microorganisms (in vitro)
This compound demonstrates potent in vitro activity against a wide range of clinically relevant Gram-negative and Gram-positive bacteria. drugbank.comnbinno.com Its efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Pefloxacin has shown excellent activity against members of the Enterobacteriaceae family and Pseudomonas aeruginosa. nih.gov It is also highly effective against Staphylococcus species, including strains resistant to other antibiotics like oxacillin. nih.gov However, it is markedly less active against Streptococcus species. nih.govnih.gov
Comparative studies have highlighted its potency. Against Enterobacteriaceae, pefloxacin's activity is at least comparable to that of third-generation cephalosporins. nih.gov For P. aeruginosa and S. aureus, it has been reported to be more active than several other tested antibiotics. nih.gov
| Microorganism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | - | 0.25 | nih.gov |
| Klebsiella pneumoniae | - | 1.0 | nih.gov |
| Enterobacter cloacae | - | 0.25 | nih.gov |
| Salmonella spp. | - | 0.25 | nih.gov |
| Shigella spp. | - | 0.25 | nih.gov |
| Proteus spp. (indole +) | - | 0.25 | nih.gov |
| Pseudomonas aeruginosa | - | 2.5 - 8.0 | nih.govnih.gov |
| Staphylococcus aureus | 0.4 | 0.4 - 0.8 | nih.govpopline.org |
| Streptococcus faecalis | - | 3.1 - 4.0 | nih.govpopline.org |
| Streptococcus pneumoniae | - | 4.0 | nih.gov |
| Helicobacter pylori | 1.0 - 8.0 (MIC range) | toku-e.com |
MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Interaction with Bacterial Cell Components Beyond Primary Targets (e.g., Outer Membrane Proteins)
For pefloxacin to reach its intracellular targets (DNA gyrase and topoisomerase IV), it must first traverse the bacterial cell envelope. This process involves interaction with several components beyond its primary enzyme targets. The lipophilic nature of fluoroquinolones facilitates their diffusion across the bacterial cell membrane. patsnap.com
In Gram-negative bacteria, the outer membrane presents a significant barrier. Pefloxacin, like other fluoroquinolones, utilizes water-filled protein channels, known as porins, to penetrate this layer. mdpi.com Studies on E. coli have shown that exposure to sub-inhibitory concentrations of pefloxacin can lead to changes in the composition of outer membrane proteins. nih.gov The expression levels of porins such as OmpF and OmpC are critical, as a decrease in their expression can reduce drug influx and contribute to resistance. mdpi.com
Once across the outer membrane, pefloxacin must cross the cytoplasmic membrane. Research on Staphylococcus aureus suggests that this transport involves the simple diffusion of the zwitterionic form of the pefloxacin molecule through the lipid bilayer, followed by the binding of the positively charged form to the inner leaflet of the membrane. nih.govasm.org
Influence on Bacterial Physiology and Metabolism (e.g., Respiration, Macromolecule Synthesis)
The inhibition of DNA gyrase and topoisomerase IV has profound and cascading effects on bacterial physiology and metabolism. The most direct consequence is the disruption of macromolecule synthesis. By preventing the proper supercoiling and separation of DNA, pefloxacin effectively halts both DNA replication and transcription, which are essential for bacterial growth and division. patsnap.comdrugbank.comtoku-e.com
This disruption of core genetic processes leads to rapid bactericidal effects. nih.gov In addition to stopping replication, the formation of stabilized pefloxacin-enzyme-DNA complexes can be converted into permanent, lethal double-stranded DNA breaks, particularly when encountered by replication forks. patsnap.com This DNA damage triggers the bacterial SOS response, a cellular pathway for DNA repair. researchgate.net However, if the damage is too extensive, the repair mechanisms are overwhelmed, leading to cell death. nih.gov Furthermore, in vitro studies with E. coli have shown that sub-MIC levels of pefloxacin can affect other physiological aspects, such as a decrease in the production of fimbriae, which are involved in bacterial adhesion. nih.gov
Biofilm Inhibition Mechanisms and Dynamics (in vitro models)
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides significant protection against antimicrobial agents. mdpi.com Fluoroquinolones generally exhibit reduced activity against bacteria within a biofilm compared to their planktonic (free-floating) counterparts. mdpi.com
Despite this challenge, pefloxacin has been shown to penetrate mature biofilms effectively, a property attributed to its low molecular weight. mdpi.com While specific mechanistic studies on biofilm inhibition by pefloxacin are limited, research on related fluoroquinolones provides insight. For example, ciprofloxacin (B1669076) and norfloxacin (B1679917) have been shown to inhibit biofilm formation in vitro, especially at higher concentrations. mdpi.com
The general mechanisms by which antibiotics can disrupt biofilms include:
Inhibition of initial attachment: Preventing bacteria from adhering to a surface.
Disruption of the extracellular matrix: Degrading the protective polymeric substance that encases the biofilm. frontiersin.org
Interference with quorum sensing: Blocking the cell-to-cell communication systems that bacteria use to coordinate biofilm formation. mdpi.com
Although pefloxacin's ability to penetrate biofilms is a prerequisite for activity, the complex and protected environment within the biofilm often necessitates combination therapies to achieve eradication. mdpi.com
Environmental Fate and Ecotoxicology Research
Degradation Pathways of Pefloxacin (B1679150) Mesylate in Aquatic and Terrestrial Environments
The environmental fate of Pefloxacin mesylate, a synthetic fluoroquinolone antibiotic, is a subject of growing research interest due to its potential persistence and impact on ecosystems. In aquatic environments, its degradation is primarily driven by advanced oxidation processes (AOPs) and photolysis. Studies utilizing AOPs such as UV/H₂O₂/Fe(II) have shown that pefloxacin degradation follows pseudo-first-order reaction kinetics. nih.gov The degradation pathway in these systems involves the transformation of the fluorine atom into fluoride (B91410) ions and the nitrogen atom primarily into ammonia (B1221849) or ammonium (B1175870) ions. nih.govresearchgate.net Ultimately, this process can lead to the complete mineralization of the compound into simpler molecules like formic acid, acetic acid, and oxalic acid. nih.govresearchgate.net Another identified aquatic pathway is direct photolysis under UV-C irradiation, which can transform pefloxacin into another active antibiotic, norfloxacin (B1679917). nih.gov Research using dielectric barrier discharge plasma has also demonstrated pefloxacin degradation in water, with hydroxyl radicals (·OH) identified as the primary active species driving the decomposition. researchgate.net
Photolytic and Biodegradation Studies of the Compound
Photolytic degradation is a significant abiotic process affecting the fate of this compound in the environment. Laboratory studies have confirmed that pefloxacin is susceptible to photolysis when exposed to UV radiation. Direct photolysis at a wavelength of 254 nm has been shown to convert pefloxacin into norfloxacin, indicating that transformation products may also possess antibacterial activity. nih.gov The efficiency of photolytic degradation can be significantly enhanced by combining UV light with oxidizing agents in AOPs. For instance, the UV/H₂O₂/Fe(II) system, a type of photo-Fenton process, has proven effective in degrading pefloxacin in aqueous solutions. nih.gov The degradation in such systems follows pseudo-first-order kinetics. nih.gov
Forced degradation studies using chemical oxidation have also provided insight into the compound's stability. The oxidation of pefloxacin using 4,4′-azobis(4-cyanopentanoic acid) (ACVA) as a radical initiator demonstrated that the degradation rate is dependent on temperature, with faster degradation occurring at higher temperatures (50°C and 60°C compared to 40°C). mdpi.com This process leads to the formation of several degradation products, with one major product resulting from the oxidation of the carboxyl moiety. mdpi.comresearchgate.net
Biodegradation studies specifically focusing on this compound are limited. However, research on other fluoroquinolones suggests that microbial degradation is a possible, albeit often slow, environmental fate process. For example, a fungus identified as Penicillium frequentans, isolated from contaminated soil, has demonstrated the ability to degrade norfloxacin. academicjournals.org Similarly, thermophilic bacteria, such as Thermus sp. isolated from pharmaceutical sludge, have been found to degrade ciprofloxacin (B1669076) and other fluoroquinolones. nih.gov These findings suggest that microbial communities with the potential to break down the fluoroquinolone structure exist in the environment, although their efficacy for pefloxacin specifically requires further investigation.
Ecotoxicological Impact on Non-Target Organisms in Model Systems (e.g., Zebrafish early life stages)
The ecotoxicological effects of pefloxacin have been investigated using model organisms to assess its potential harm to non-target species in the environment. The early life stages of zebrafish (Danio rerio) are a common model for this purpose. Research shows that pefloxacin exposure can have significant adverse effects on these developmental stages.
Studies have demonstrated that while pefloxacin may not cause significant teratogenic (developmental malformation) toxicity, it does affect other critical endpoints. researchgate.net Exposure to pefloxacin has been shown to significantly inhibit the embryo hatching rate and reduce the survival rates of both embryos and larvae in a clear dose-dependent manner. researchgate.netnih.gov For example, one study found that after one day of exposure, the survival rate of zebrafish embryos decreased as the pefloxacin concentration increased, with a significant difference compared to the control group observed at a concentration of 4.26 mM. nih.gov The acute lethal toxicity is evident at higher concentrations, while sublethal effects are observed at lower concentrations. nih.gov Furthermore, pefloxacin exposure has been found to affect cardiovascular function in zebrafish larvae. researchgate.net Interestingly, the acute toxicity of pefloxacin solutions on zebrafish embryos was found to be lower after the solution underwent a UV/H₂O₂/Fe(II) degradation process, indicating that such treatment methods can reduce the environmental risk. nih.gov
| Exposure Concentration | Observed Effect | Exposure Duration | Source |
|---|---|---|---|
| 2.13 mM | 83.3% embryo survival rate | 1 day | nih.gov |
| 4.26 mM | Significantly different embryo survival rate from control (p < 0.05) | 1 day | nih.gov |
| 15.97 mM | 50% embryo survival rate | 1 day | nih.gov |
| 2.13 mM | 43.3% larval survival rate | 5 days | nih.gov |
| >2.13 mM | 0% larval survival rate | 5 days | nih.gov |
| Not specified | Inhibited embryo hatching rate | Not specified | researchgate.net |
| Not specified | Affected cardiovascular function | Not specified | researchgate.net |
Development of Environmental Monitoring and Detection Methodologies for this compound
Effective environmental monitoring requires robust and sensitive analytical methods for the detection and quantification of this compound in various matrices like water and soil. Several methodologies have been developed, primarily utilizing spectrophotometry and chromatography.
Spectrophotometric methods offer a simple and cost-effective approach. One such method is based on the reaction of pefloxacin with an iron(III) salt to form a water-soluble complex that can be measured at a specific wavelength (360 nm). nih.gov This technique has been successfully applied to determine pefloxacin in aqueous solutions and pharmaceutical tablets. nih.gov
High-Performance Liquid Chromatography (HPLC) is a more widely used technique due to its high sensitivity and specificity. A common approach is reversed-phase HPLC (RP-HPLC) coupled with an ultraviolet (UV) detector. mums.ac.ir Such methods have been validated for the quantitative determination of pefloxacin in bulk materials, tablets, and human plasma, demonstrating good linearity, precision, and accuracy. mums.ac.irwho.int The limits of detection (LOD) and quantification (LOQ) for these methods can reach levels as low as 0.03125 µg/mL and 0.125 µg/mL, respectively. mums.ac.irwho.int For more complex analyses, such as identifying degradation products, HPLC is often coupled with mass spectrometry (MS/MS), providing structural information about the analytes. mdpi.comresearchgate.net
To analyze trace levels of fluoroquinolones in environmental water samples, sample preparation and pre-concentration steps are crucial. An effective method developed for this purpose involves in-situ solid-phase extraction (IS-SPE) using modified natural adsorbents like carboxylated cattail fibers. This extraction technique, when coupled with ultra-performance liquid chromatography (UPLC), achieves high sensitivity with detection limits in the sub-µg/L range (0.08–0.25 μg/L) and good recoveries from real water samples. nih.gov
| Methodology | Matrix | Key Parameters | Limit of Detection (LOD) | Source |
|---|---|---|---|---|
| Spectrophotometry | Aqueous solutions, Tablets | Fe(III) complexation, Absorbance at 360 nm | 2.15 µg/mL (lower sensitivity limit) | nih.gov |
| RP-HPLC-UV | Bulk material, Tablets, Human plasma | Mobile phase: Acetonitrile (B52724)/Phosphoric acid solution; Detection at 275 nm | 0.03125 µg/mL | mums.ac.irwho.int |
| IS-SPE-UPLC | Environmental water | Carboxylated cattail fiber extraction | 0.08–0.25 µg/L | nih.gov |
| UHPLC-MS/MS | Aqueous solution (degradation study) | Used for identification of degradation products | Not specified for quantification | mdpi.comresearchgate.net |
Advanced Research Topics and Future Directions
Pefloxacin (B1679150) Mesylate as a Chemical Probe for Investigating Biological Processes
The provided research snippets primarily detail Pefloxacin Mesylate's established role as an antibacterial agent, known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, repair, and recombination selleck.co.jpmedchemexpress.com. While these molecular targets are fundamental to cellular biology, the available information does not explicitly outline instances where this compound has been utilized as a chemical probe to investigate broader biological processes beyond its direct antibacterial mechanism. Research within the fluoroquinolone class generally aims to enhance pharmacokinetic properties and activity against resistant strains researchgate.netresearchgate.net. The potential for this compound to serve as a research probe would likely leverage its specific interactions with its molecular targets or other cellular components, enabling detailed study of these interactions in experimental settings. However, specific applications of this compound in this capacity are not detailed in the provided search results.
Application in Veterinary Pharmacology and Animal Health Research (excluding clinical efficacy)
Research into the pharmacokinetic and metabolic profiles of this compound in various animal species is a significant area within veterinary pharmacology. Studies have focused on understanding its absorption, distribution, metabolism, and excretion (ADME) to elucidate its disposition in different organisms. For example, pharmacokinetic studies in broiler chickens after single intravenous (IV) and oral doses revealed that this compound plasma concentration-time data fitted a two-compartment open model. The elimination half-life (t½β) was reported as 8.44 ± 0.48 hours following IV administration and 13.18 ± 0.82 hours after oral administration. Upon single oral dosing, this compound exhibited rapid absorption, with an absorption half-life (t½a) of 0.87 ± 0.07 hours and a time to maximum concentration (TMAX) of 2.01 ± 0.12 hours. The maximum plasma concentration (CMAX) reached was 4.02 ± 0.31 µg/mL, with an oral bioavailability of 70 ± 2% researchgate.net. This compound is also known to be metabolized into its primary metabolite, N-demethyl pefloxacin (norfloxacin) researchgate.net. Earlier investigations have also explored the pharmacokinetics, metabolism, and elimination of this compound across species including mice, rats, dogs, monkeys, and humans huveta.hu.
Table 1: this compound Pharmacokinetic Parameters in Broiler Chickens
| Species | Route | Parameter | Value | Reference |
| Broiler Chickens | IV | t½β (Elimination) | 8.44 ± 0.48 h | researchgate.net |
| Broiler Chickens | Oral | t½β (Elimination) | 13.18 ± 0.82 h | researchgate.net |
| Broiler Chickens | Oral | t½a (Absorption) | 0.87 ± 0.07 h | researchgate.net |
| Broiler Chickens | Oral | TMAX | 2.01 ± 0.12 h | researchgate.net |
| Broiler Chickens | Oral | CMAX | 4.02 ± 0.31 µg/mL | researchgate.net |
| Broiler Chickens | Oral | Oral Bioavailability | 70 ± 2% | researchgate.net |
Emerging Research Methodologies and Technologies in Fluoroquinolone Research
Emerging research methodologies and technologies are continuously advancing the study of fluoroquinolones. Nanotechnology has contributed to the development of biosensors for quinolone detection, offering potential for rapid, point-of-care diagnostics, although challenges in sensor functionalization and reproducibility persist researchgate.net. Advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), are extensively utilized for the quantification and profiling of fluoroquinolones in diverse matrices, such as pharmaceutical preparations and biological fluids researchgate.netnih.gov. Laser-induced fluorescence detection systems are also noted for their efficacy in clinical settings and for monitoring residue levels researchgate.net. Furthermore, advancements in metabolomics and transcriptomics enhance sensitivity and resolution, establishing them as critical tools for functional genomics and for understanding drug action and resistance mechanisms researchgate.net. The ongoing development of next-generation dual-targeting antibacterial agents also signifies an area of emerging research within the broader fluoroquinolone field acs.org.
Compound List:
this compound
Q & A
Q. What analytical methods are commonly used for quantifying Pefloxacin mesylate in pharmaceutical formulations?
this compound is quantified using techniques such as UV-Vis spectrophotometry , fluorimetry , polarimetry , and HPLC . For instance:
- UV-Vis spectrophotometry employs ion-pair extraction with bromophenol blue at pH 5.2, achieving linearity (0.15–1.25 mg/mL) and recovery rates of 97.5–101.9% .
- Fluorimetry based on charge-transfer reactions with tetrachlorobenzoquinone offers high sensitivity (detection limit: 0.004 µmol/L) .
- Polarimetry directly measures optical rotation for glucose co-formulations, validated with linear regression (r = 0.9998) .
- HPLC is used for structural confirmation in synthesis optimization, though method parameters require alignment with ICH guidelines .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Key precautions include:
- Use of protective gloves, goggles, and lab coats to avoid skin/eye contact (classified as a Category 2A eye irritant) .
- Immediate removal of contaminated clothing and thorough handwashing post-handling .
- Proper ventilation to mitigate inhalation risks, though respiratory protection is typically unnecessary .
Q. How does the choice of detection method impact the sensitivity of this compound quantification?
- UV-Vis spectrophotometry provides moderate sensitivity (detection limit ~0.15 mg/mL) but is cost-effective for routine analysis .
- Fluorimetry enhances sensitivity (detection limit: 0.004 µmol/L) due to fluorescence quenching mechanisms, ideal for trace analysis .
- NIRS (Near-Infrared Spectroscopy) combined with chemometrics (e.g., partial least squares) offers non-destructive, rapid quantification but requires robust calibration models .
Advanced Research Questions
Q. How can researchers validate analytical methods for this compound according to international guidelines?
Method validation must adhere to ICH Q2(R2) criteria, including:
- Specificity : Ensure no interference from excipients or degradation products via forced degradation studies (e.g., acid/alkali hydrolysis) .
- Linearity and Range : Establish linear regression models (e.g., r ≥ 0.999) across 80–120% of the target concentration .
- Precision and Accuracy : Achieve RSD ≤ 2% for intra-day/inter-day precision and recovery rates of 98–102% .
- Robustness : Test method resilience to parameter variations (e.g., ±5% mobile phase composition) .
Q. What strategies improve the synthesis yield of this compound in laboratory settings?
- Polyoxymethylene substitution for formaldehyde reduces byproducts, increasing yield from 86% to 91% while simplifying purification .
- Process optimization : Reduced synthetic steps and wastewater generation enhance scalability without compromising purity (validated via HPLC and IR) .
Q. What are the critical parameters in designing a stability-indicating HPLC method for this compound?
- Column Selection : Use C18 columns with mobile phases combining phosphate buffers (pH 3.0) and acetonitrile (e.g., 70:30 v/v) for optimal resolution .
- Degradation Studies : Expose samples to heat, light, and oxidative stress to identify degradation peaks and confirm method specificity .
- Detection Wavelength : 280–290 nm balances sensitivity and interference minimization .
Q. How can chemometric approaches enhance NIRS-based quantification of this compound?
- Partial Least Squares (PLS) Regression correlates spectral data with reference HPLC results, improving prediction accuracy (RMSEP < 0.5%) .
- Principal Component Regression (PCR) reduces dimensionality, addressing spectral noise and overlapping peaks in complex matrices .
Q. What factors influence the stability of this compound in compounded formulations?
- pH Dependency : Stability is maintained in neutral to slightly acidic conditions (pH 5.0–7.0); alkaline conditions accelerate degradation .
- Excipient Compatibility : Co-solubility with xylitol or glucose in injectables requires stability testing over 6 hours post-reconstitution .
- Storage Conditions : Protect from light and moisture; refrigerated storage (2–8°C) extends shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
